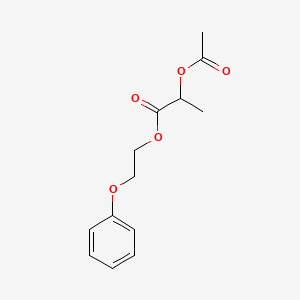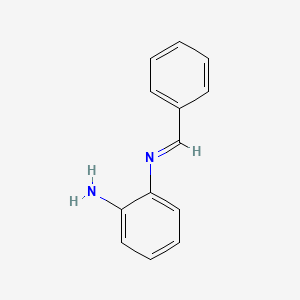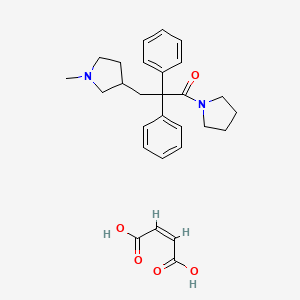
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a (Z)-but-2-enedioic acid moiety and a pyrrolidinyl-propanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one typically involves multiple steps, including the formation of the pyrrolidinyl-propanone core and the subsequent attachment of the (Z)-but-2-enedioic acid moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one shares structural similarities with other pyrrolidinyl-propanone derivatives and (Z)-but-2-enedioic acid analogs.
- Similar compounds include this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6302-73-4 |
|---|---|
Molekularformel |
C28H34N2O5 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C24H30N2O.C4H4O4/c1-25-17-14-20(19-25)18-24(21-10-4-2-5-11-21,22-12-6-3-7-13-22)23(27)26-15-8-9-16-26;5-3(6)1-2-4(7)8/h2-7,10-13,20H,8-9,14-19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
JOXMNVWEHCGOKZ-BTJKTKAUSA-N |
Isomerische SMILES |
CN1CCC(C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCC(C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


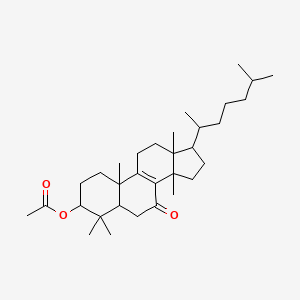
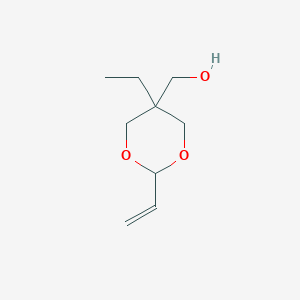
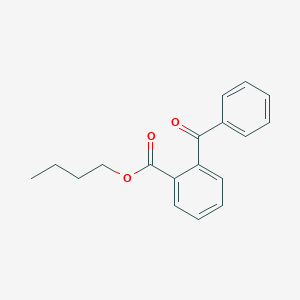
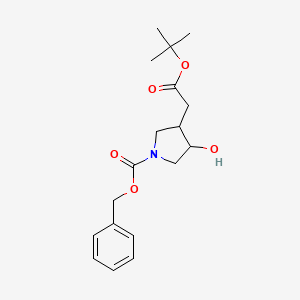
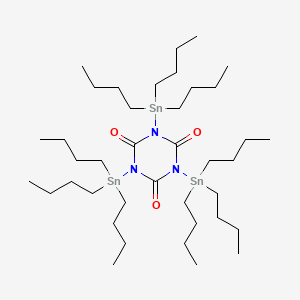
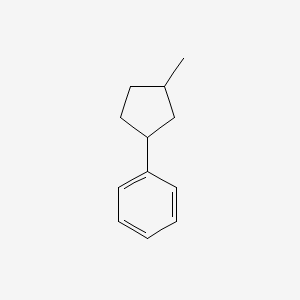


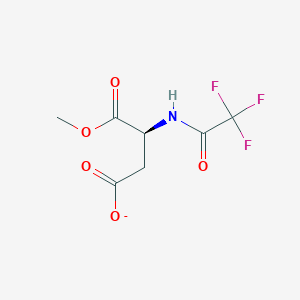
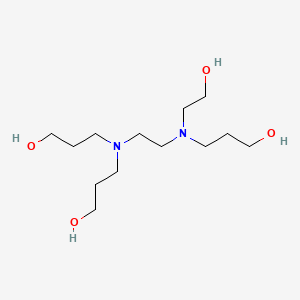
![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)
